REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[N:6][C:7]=1[O:8][CH:9]([F:11])[F:10]>C(Cl)Cl.O=[Mn]=O>[Cl:1][C:2]1[C:7]([O:8][CH:9]([F:11])[F:10])=[N:6][CH:5]=[C:4]([CH:3]=1)[CH:12]=[O:13]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=NC1OC(F)F)CO
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Name
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|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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6.222 g
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at rt, under nitrogen, for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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FILTRATION
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Details
|
was then filtered over celite
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Type
|
WASH
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Details
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the separated solids were washed with DCM
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to dryness under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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ClC=1C(=NC=C(C=O)C1)OC(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |